1,1'-(2,2-Dibromo-3-methylcyclopropane-1,1-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2,2-Dibromo-3-methylcyclopropane-1,1-diyl)dibenzene is an organic compound characterized by the presence of a cyclopropane ring substituted with two bromine atoms and a methyl group, and connected to two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,2-Dibromo-3-methylcyclopropane-1,1-diyl)dibenzene typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-chloro-2-(chloromethyl)-1-propene with bromine under controlled conditions . The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,2-Dibromo-3-methylcyclopropane-1,1-diyl)dibenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropane derivatives with different substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield compounds with different halogens or functional groups, while oxidation and reduction reactions can lead to various cyclopropane derivatives.
Scientific Research Applications
1,1’-(2,2-Dibromo-3-methylcyclopropane-1,1-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to the biological activity of cyclopropane derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(2,2-Dibromo-3-methylcyclopropane-1,1-diyl)dibenzene involves its interaction with molecular targets through its reactive bromine atoms and cyclopropane ring. The compound can undergo various chemical transformations, leading to the formation of different products that can interact with biological molecules or other chemical entities. The specific pathways and molecular targets depend on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1,1-Dibromo-2-methylcyclopropane: Similar structure but lacks the benzene rings.
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane: Contains additional chloromethyl groups.
1,1’-(3-Cyclopropyl-1-propene-1,2-diyl)dibenzene: Similar cyclopropane structure but different substituents.
Properties
CAS No. |
30979-49-8 |
---|---|
Molecular Formula |
C16H14Br2 |
Molecular Weight |
366.09 g/mol |
IUPAC Name |
(2,2-dibromo-3-methyl-1-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C16H14Br2/c1-12-15(16(12,17)18,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
ITNGDRASFSYSQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C1(Br)Br)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.